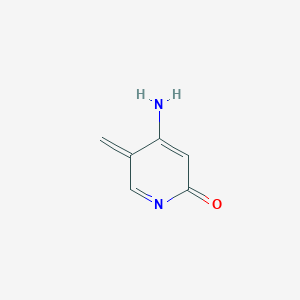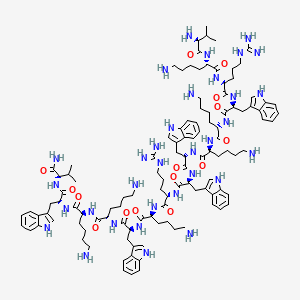
GPR55 agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPR55 agonist 3 is a compound that targets the G protein-coupled receptor 55 (GPR55), which is a class A G protein-coupled receptor. GPR55 has been identified as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders . The compound is known for its high binding affinity and selectivity towards GPR55, making it a valuable tool in scientific research.
Métodos De Preparación
The synthesis of GPR55 agonist 3 involves several steps. One common synthetic route is based on the 3-benzylquinolin-2(1H)-one scaffold . The process typically includes the following steps:
Formation of the quinolin-2(1H)-one scaffold: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: This step involves the alkylation of the quinolin-2(1H)-one scaffold with a benzyl halide in the presence of a base.
Functional group modifications: Various functional groups can be introduced or modified to enhance the binding affinity and selectivity of the compound.
Análisis De Reacciones Químicas
GPR55 agonist 3 can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol.
Aplicaciones Científicas De Investigación
GPR55 agonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationship of GPR55 ligands.
Industry: The compound can be used in the development of new drugs targeting GPR55.
Mecanismo De Acción
GPR55 agonist 3 exerts its effects by binding to the GPR55 receptor, which activates various intracellular signaling pathways . The activation of GPR55 leads to the release of intracellular calcium, activation of protein kinase C, and phosphorylation of extracellular signal-regulated kinases (ERK1/2) . These signaling events contribute to the modulation of various cellular processes, including cell proliferation, migration, and inflammation .
Comparación Con Compuestos Similares
GPR55 agonist 3 can be compared with other similar compounds, such as:
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist that has been used in various studies to investigate the role of GPR55.
L-α-lysophosphatidylinositol: The endogenous agonist of GPR55.
This compound is unique due to its high selectivity and potency towards GPR55, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H16F4N4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[5-(2,2,2-trifluoroethyl)pyridin-3-yl]pyrazin-2-amine |
InChI |
InChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1 |
Clave InChI |
ZCCOGNCJKNCXMI-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
SMILES canónico |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


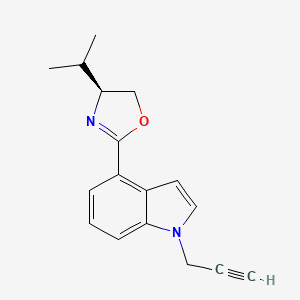

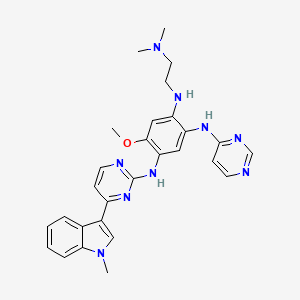
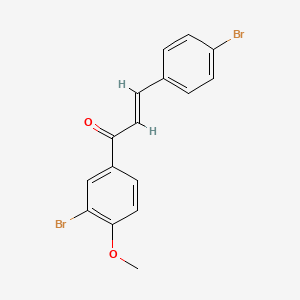

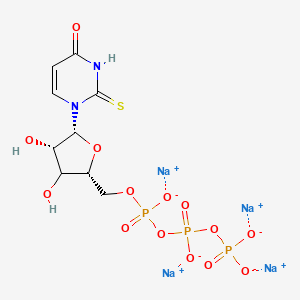
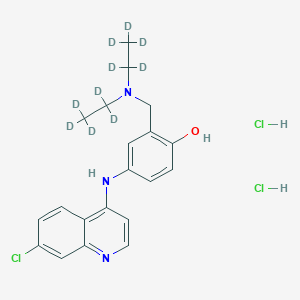


![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
